sodium;4-bromo-3-fluorobenzoate
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Overview
Description
Sodium 4-bromo-3-fluorobenzoate is an organic compound with the molecular formula C7H3BrFNaO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 4th and 3rd positions, respectively, and the carboxyl group is converted to its sodium salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-bromo-3-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives followed by neutralization with sodium hydroxide. One common method includes:
Bromination: Benzoic acid is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4th position.
Fluorination: The brominated product is then fluorinated using a fluorinating agent like potassium fluoride to introduce the fluorine atom at the 3rd position.
Neutralization: The resulting 4-bromo-3-fluorobenzoic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 4-bromo-3-fluorobenzoate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-bromo-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Electrophilic Substitution: Bromine, chlorine.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products:
Substitution Products: Various substituted benzoates.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Sodium 4-bromo-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of sodium 4-bromo-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets, contributing to its biological effects .
Comparison with Similar Compounds
Methyl 4-bromo-3-fluorobenzoate: Similar structure but with a methyl ester group instead of the sodium salt.
4-Bromo-3-fluorobenzoic acid: The parent acid form without the sodium salt.
4-Bromo-2-fluorobenzoic acid: Similar structure but with the fluorine atom at the 2nd position
Uniqueness: Sodium 4-bromo-3-fluorobenzoate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
CAS No. |
1535169-81-3 |
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Molecular Formula |
C7H3BrFNaO2 |
Molecular Weight |
240.99 g/mol |
IUPAC Name |
sodium;4-bromo-3-fluorobenzoate |
InChI |
InChI=1S/C7H4BrFO2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
CGILWRKGMLYROS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])F)Br.[Na+] |
Origin of Product |
United States |
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